REACTION_CXSMILES
|
ClN1CCCCCC1=O.Cl[CH2:11][CH2:12][C:13](=[O:16])[CH2:14][CH3:15].[C:17](OC)(=[O:23])[CH2:18][C:19]([O:21][CH3:22])=[O:20]>C1C=CC=CC=1>[CH3:15][C:14]1[C:17]([OH:23])=[C:18]([C:19]([O:21][CH3:22])=[O:20])[CH:11]=[CH:12][C:13]=1[OH:16]
|
Name
|
|
Quantity
|
60.5 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-L three-necked flask fitted with a mechanical stirrer and a reflux condenser
|
Type
|
CUSTOM
|
Details
|
protected by a calcium chloride drying tube
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed successively with water, 0.2 molar sodium carbonate solution and again with water
|
Type
|
TEMPERATURE
|
Details
|
The organic layer is then cooled to 5° C
|
Type
|
EXTRACTION
|
Details
|
extracted with cold 0.4N sodium hydroxide solution
|
Type
|
TEMPERATURE
|
Details
|
The temperature is maintained at 0° C throughout the acidification
|
Type
|
FILTRATION
|
Details
|
The solid product is filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1O)C(=O)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |